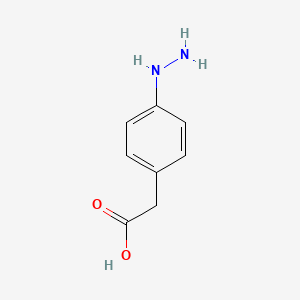

2-(4-Hydrazinylphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydrazinylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-7-3-1-6(2-4-7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNQXLSMGCYOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329293 | |

| Record name | (4-Hydrazinylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29519-77-5 | |

| Record name | (4-Hydrazinylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Hydrazinylphenyl Acetic Acid

Established Synthetic Pathways for the Core Structure

The construction of the 2-(4-hydrazinylphenyl)acetic acid molecule hinges on the introduction of the hydrazinyl (-NHNH2) moiety onto the phenylacetic acid backbone. This is typically accomplished through multi-step sequences that ensure the stability of the acetic acid side chain while the critical functional group transformations occur on the aromatic ring.

Hydrazinolysis Approaches

While direct hydrazinolysis of aryl halides is a known transformation, its specific application to the synthesis of this compound is not extensively detailed in readily available scientific literature, suggesting that other methods may be more efficient or synthetically favorable.

Reduction Reactions for Hydrazinyl Group Introduction

A more widely documented and reliable method for the synthesis of arylhydrazines, and by extension this compound, involves the reduction of an intermediate diazonium salt. This pathway commences with the readily available precursor, 4-aminophenylacetic acid.

The synthesis proceeds in two key steps:

Diazotization: 4-Aminophenylacetic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt, yielding 4-(carboxymethyl)benzenediazonium chloride. Careful temperature control is crucial during this step to prevent the decomposition of the unstable diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). Several reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) and sodium sulfite (B76179) being the most common.

Stannous Chloride Reduction: The acidic solution of the diazonium salt is added to a solution of stannous chloride in concentrated hydrochloric acid. The stannous chloride effectively reduces the diazonium group to a hydrazinyl group, precipitating the product as a hydrochloride salt.

Sodium Sulfite Reduction: In this method, the diazonium salt solution is added to a solution of sodium sulfite. This forms an intermediate diazosulfonate, which is then reduced in situ. Subsequent acidification yields the arylhydrazine hydrochloride. This method is often preferred for its milder conditions and avoidance of heavy metal reagents.

This two-step sequence from 4-aminophenylacetic acid is a well-established and versatile method for preparing a wide range of arylhydrazines.

Precursor Compounds and Reactant Selection in Synthetic Routes

The choice of precursors and reactants is intrinsically linked to the selected synthetic pathway.

For the reduction pathway , the primary precursor is 4-aminophenylacetic acid . This starting material is commercially available and provides a direct route to the target molecule. The key reactants for this pathway include:

Sodium Nitrite (NaNO₂): The source of the nitrosonium ion for the diazotization reaction.

Hydrochloric Acid (HCl): Provides the acidic medium for the diazotization and is also used to precipitate the final product as a hydrochloride salt.

Reducing Agents:

Stannous Chloride (SnCl₂): A strong reducing agent effective for the conversion of diazonium salts to hydrazines.

Sodium Sulfite (Na₂SO₃): A milder reducing agent that proceeds through a diazosulfonate intermediate.

For the theoretical hydrazinolysis pathway , the precursor would be a 2-(4-halophenyl)acetic acid , with the chloro-derivative being the most likely starting point due to its relative availability. The primary reactant in this case is:

Hydrazine Hydrate (B1144303) (N₂H₄·H₂O): The source of the hydrazinyl group.

The selection between these pathways and their respective precursors often involves a trade-off between the number of synthetic steps, reaction conditions, and the availability and cost of the starting materials.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the careful control and optimization of reaction parameters for each step.

In the diazotization-reduction sequence , several factors can be fine-tuned to maximize yield and purity:

Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the diazotization step is critical to prevent the premature decomposition of the diazonium salt, which would lead to the formation of phenolic impurities.

Stoichiometry of Reagents: The molar ratios of sodium nitrite and the reducing agent to the starting 4-aminophenylacetic acid must be carefully controlled. An excess of sodium nitrite can lead to unwanted side reactions, while an insufficient amount will result in incomplete diazotization. Similarly, an adequate excess of the reducing agent is necessary to ensure complete conversion of the diazonium salt.

pH Control: The pH of the reaction medium is crucial, particularly during the reduction step with sodium sulfite, as it influences the stability of the intermediate diazosulfonate.

Addition Rate: The slow and controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution to the reducing agent helps to manage the exothermic nature of the reactions and prevent localized overheating.

For the hydrazinolysis approach , optimization would focus on:

Reaction Temperature and Time: Higher temperatures are generally required to drive the nucleophilic aromatic substitution, but this must be balanced against the potential for thermal degradation of the starting material and product. The reaction time needs to be sufficient to ensure complete conversion.

Catalyst: The use of a catalyst, such as a copper salt, could potentially lower the activation energy of the reaction and allow for milder conditions.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. High-boiling polar aprotic solvents are often employed in such reactions.

Data from related syntheses of arylhydrazines suggest that the diazotization-reduction pathway generally offers higher and more reliable yields compared to direct hydrazinolysis of unactivated aryl halides.

Below is an interactive data table summarizing the key parameters for the established reduction pathway:

| Parameter | Diazotization | Reduction (Stannous Chloride) | Reduction (Sodium Sulfite) |

| Precursor | 4-Aminophenylacetic acid | 4-(Carboxymethyl)benzenediazonium chloride | 4-(Carboxymethyl)benzenediazonium chloride |

| Key Reagent | Sodium Nitrite (NaNO₂) | Stannous Chloride (SnCl₂) | Sodium Sulfite (Na₂SO₃) |

| Solvent/Medium | Aqueous HCl | Concentrated HCl | Aqueous solution |

| Temperature | 0-5 °C | 0-10 °C | 5-10 °C |

| Critical Factor | Strict temperature control | Slow addition of diazonium salt | pH control |

Derivatization Strategies and Synthesis of Analogues Based on 2 4 Hydrazinylphenyl Acetic Acid

Chemical Transformations of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a key reactive center in 2-(4-hydrazinylphenyl)acetic acid, making it a prime target for a wide range of chemical transformations. These reactions allow for the introduction of diverse functionalities, leading to the formation of hydrazones, acylated derivatives, and various heterocyclic ring systems.

Formation of Hydrazones and Schiff Bases from this compound Derivatives

The condensation reaction between the hydrazinyl group of this compound or its derivatives and carbonyl compounds (aldehydes and ketones) is a fundamental method for synthesizing hydrazones. vicas.orgsemanticscholar.org These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with a few drops of glacial acetic acid to catalyze the reaction. vicas.orgrasayanjournal.co.inmdpi.com The resulting hydrazones, which contain the characteristic azomethine (-C=N-) linkage, are a significant class of compounds with diverse applications. rjptonline.orgadvancechemjournal.com

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon of the aldehyde or ketone. mdpi.com This is followed by the elimination of a water molecule to form the stable hydrazone product. mdpi.com The reaction conditions are generally mild, and the products can often be isolated in high yields. semanticscholar.org

A variety of aldehydes and ketones can be employed in this reaction, leading to a wide range of hydrazone derivatives. For example, substituted benzaldehydes have been reacted with hydrazinyl-containing compounds to produce a series of phenylhydrazones. vicas.org Similarly, the condensation of hydrazides with o-hydroxy-substituted aldehydes or ketones can yield N-acylhydrazones, which are effective chelating agents. semanticscholar.org

Table 1: Examples of Hydrazone Synthesis from Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(4'-hydrazinylphenyl)-4H-1,2,4-triazole | 4-substituted benzaldehyde | Ethanol, acetic acid (catalyst), heat | Substituted phenyl hydrazones | vicas.org |

| Hydrazide | 2-hydroxybenzaldehyde or 2,4-dihydroxybenzaldehyde | Methanol, glacial acetic acid (catalyst), room temperature | N-acylhydrazones | semanticscholar.org |

| 2-methyl-1H-indole-3-carbohydrazide | Acetophenone | Methanol, glacial acetic acid (catalyst), reflux | Hydrazone | rasayanjournal.co.in |

| 3-(4-hydrazinylphenyl)-2-methyl quinazolin-4-one | Substituted Benzaldehydes | Glacial acetic acid, reflux | Schiff bases | rjptonline.org |

Acylation and Other N-Substitutions on the Hydrazine Group

The nitrogen atoms of the hydrazinyl group are nucleophilic and can readily undergo acylation reactions with various acylating agents such as acid chlorides and anhydrides. rjptonline.orgnih.gov These reactions introduce an acyl group onto one or both nitrogen atoms of the hydrazine moiety, leading to the formation of N-acylhydrazides. For instance, the reaction of pyrazoline derivatives with chloroacetyl chloride in dry benzene (B151609) results in the formation of chloroacetyl pyrazoline derivatives. rjptonline.org Similarly, treatment with acetic anhydride (B1165640) in acetic acid can lead to N-acetylation. nih.gov

The acylation of the hydrazine can also be a key step in the synthesis of more complex molecules. For example, the reaction of 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone with hydroxyacetic acid under reflux conditions yields N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide. hrpub.org

Beyond simple acylation, other N-substitutions on the hydrazine group are also possible. These can include the introduction of alkyl or other functional groups, further expanding the chemical diversity of the resulting analogues.

Cyclization Reactions Involving the Hydrazine Functionality

The hydrazinyl group is a key synthon for the construction of various nitrogen-containing heterocyclic rings, most notably pyrazoles and triazoles. nih.govmdpi.com These cyclization reactions typically involve the reaction of the hydrazine moiety with a suitable bifunctional electrophile.

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com For example, the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate (B1144303) is a common method for preparing pyrazoline derivatives, which can be further oxidized to pyrazoles. rjptonline.org The reaction conditions can vary, from conventional refluxing for several hours to microwave irradiation, which can significantly reduce the reaction time. rjptonline.org The use of catalysts, such as nano-ZnO, can also improve the efficiency of these reactions. nih.gov

Triazole Synthesis: Triazoles, five-membered rings with three nitrogen atoms, can also be synthesized from hydrazine derivatives. mdpi.com For instance, 1,2,4-triazoles can be prepared through the cyclization of acylhydrazide derivatives. scispace.commdpi.com One method involves the reaction of a hydrazide with carbon disulfide and hydrazine hydrate, followed by condensation with an aldehyde. scispace.com Another approach is the reaction of hydrazones with various amines to synthesize triazoles. nih.gov

Table 2: Examples of Cyclization Reactions

| Starting Material | Reagent | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| Chalcones | Hydrazine hydrate | Conventional reflux or Microwave irradiation | Pyrazoline derivatives | rjptonline.org |

| Ethyl acetoacetate (B1235776) and Phenylhydrazine | Nano-ZnO catalyst | - | 1,3,5-substituted pyrazoles | nih.gov |

| Hydrazide derivative | Carbon disulphide, hydrazine hydrate, substituted benzaldehydes, H2SO4 | Ethanol, reflux | 4H-1,2,4-triazole | scispace.com |

Modifications of the Phenylacetic Acid Backbone

The phenylacetic acid backbone of the parent compound provides another avenue for derivatization, allowing for modifications to both the aromatic ring and the carboxylic acid group.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily converted into esters and amides, providing another handle for chemical modification.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. semanticscholar.orgorientjchem.org For example, aromatic carboxylic acids can be esterified using ethanol at reflux to form the corresponding ethyl esters. orientjchem.org This transformation is often a preliminary step to facilitate further reactions or to modify the solubility and other physicochemical properties of the molecule.

Amidation: Amidation involves the reaction of the carboxylic acid or its activated derivative (e.g., an acid chloride) with an amine. This reaction forms an amide linkage and allows for the introduction of a wide variety of amine-containing fragments. For instance, 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have been synthesized from the corresponding carboxylic acid. nih.gov Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives containing amino acid fragments has been achieved through an amidation reaction. mdpi.com

These derivatization strategies highlight the chemical versatility of this compound, enabling the creation of a vast library of analogues with tailored properties for various scientific investigations.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

Benzimidazole (B57391) Derivatives

Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole (B134444) ring. encyclopedia.pub They are of significant interest due to their presence in a variety of biologically active molecules. The synthesis of benzimidazole derivatives from this compound typically involves a condensation reaction with an ortho-phenylenediamine derivative. The hydrazinyl group of the acid can be transformed into a reactive intermediate that then participates in the ring-closing reaction to form the imidazole part of the benzimidazole system. encyclopedia.pub

One common method involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives, a process known as the Phillip's method. encyclopedia.pub Modifications to this method can be employed, where the hydrazinyl group of this compound is first converted to a different functional group that facilitates the cyclization. For instance, the hydrazinyl moiety can be reacted with a dicarbonyl compound to form a precursor that then undergoes condensation with o-phenylenediamine. The specific reaction conditions, such as the choice of catalyst and solvent, can significantly influence the yield and purity of the resulting benzimidazole derivatives. encyclopedia.pub

| Starting Material | Reagent | Product | Reference |

| This compound | o-Phenylenediamine | 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid | encyclopedia.pub |

| 2-Chlorobenzimidazole | 4-Aminopiperidines | 2-Aminobenzimidazoles | sci-hub.se |

| o-Phenylenediamine | Carbon disulfide | 2-Mercaptobenzothiazole | nih.gov |

Isatin (B1672199) Derivatives

Isatin (1H-indole-2,3-dione) is an indole (B1671886) derivative that serves as a precursor for a wide range of heterocyclic compounds with diverse biological activities. biomedres.usmdpi.com The synthesis of isatin derivatives from this compound often involves the reaction of the hydrazinyl group with the C3-carbonyl group of the isatin core. This reaction typically leads to the formation of a hydrazone linkage.

A common synthetic route involves the condensation of this compound with a substituted or unsubstituted isatin in a suitable solvent, often with an acid catalyst like glacial acetic acid. mdpi.commdpi.com The resulting N'-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)]hydrazinyl]phenyl]acetic acid derivatives can be further modified at various positions on the isatin ring or the phenylacetic acid moiety to generate a library of analogues. These modifications can include substitutions on the isatin nitrogen, the benzene ring of the isatin, or the phenyl ring of the phenylacetic acid. nih.gov

| Starting Material | Reagent | Product | Reference |

| Substituted Isatin | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Isatin Schiff bases | mdpi.com |

| Isatin | Hydrazine hydrate | Isatin hydrazones | brieflands.com |

| N-Acetyl isatin | Water, glacial acetic acid | 2-(2-Acetamidophenyl)-2-oxoacetic acid | ekb.eg |

Quinazolin-4-one Derivatives

Quinazolin-4-ones are another important class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. ptfarm.pl The synthesis of quinazolin-4-one derivatives from this compound can be achieved through various synthetic pathways. A frequent approach involves the reaction of the hydrazinyl group with a suitable benzoxazinone (B8607429) intermediate. brieflands.comrjptonline.org

The synthesis often begins with the acylation of anthranilic acid to form a 2-substituted benzoxazin-4-one. brieflands.com This intermediate can then be reacted with this compound. The hydrazinyl group attacks the carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent cyclization to form the quinazolin-4-one ring system. The specific substituents on the final product can be varied by using different starting materials, such as substituted anthranilic acids or by further chemical transformations of the initially formed quinazolin-4-one. asianpubs.orgekb.eg

| Starting Material | Reagent(s) | Product | Reference |

| Anthranilic acid, Isothiocyanate | Sodium hydroxide | Thiourea derivatives, then Quinazoline-4-one | asianpubs.org |

| 2-Mercaptoquinazoline-4-one | Hydrogen peroxide, Potassium hydroxide | 3-Alkylquinazolin-2,4-(1H,3H)dione | asianpubs.org |

| 3-(4-Acetylphenyl)-2-(E)-(2-furyl)-vinyl-quinazolin-4-one | Aromatic aldehydes | Chalcone derivatives | ptfarm.pl |

| 3-Amino-2-(3-ethoxy-ethyl) quinazoline-4(3H)-one | - | 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | brieflands.com |

Pyrazole-based Scaffolds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-established pharmacophores in medicinal chemistry. The synthesis of pyrazole-based scaffolds from this compound typically involves the reaction of the hydrazinyl group with a 1,3-dicarbonyl compound or its equivalent. This condensation reaction is a classic method for pyrazole synthesis. mdpi.com

For instance, reacting this compound with a β-ketoester in the presence of an acid or base catalyst can lead to the formation of a pyrazolone (B3327878) ring. nih.govresearchgate.net The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The substituents on the resulting pyrazole can be readily modified by choosing different 1,3-dicarbonyl compounds. nih.govresearchgate.netnih.gov

| Starting Material | Reagent | Product | Reference |

| Ethyl benzoylacetate | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5-one | nih.gov |

| 3-Phenyl-1H-pyrazol-5-one | Diazonium salts | 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | nih.govresearchgate.net |

| Ethyl acetoacetate | Phenyl isothiocyanate, Hydrazine hydrate | 5-Phenylamino-2,4-dihydro-pyrazol-3-one | nih.gov |

| Vinylidene keto ester | Hydrazine derivatives | Pyrazole derivatives | mdpi.com |

Other Nitrogen-Containing Heterocyclic Incorporations

The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. kit.edufrontiersin.orgopenmedicinalchemistryjournal.com The reactive hydrazinyl group can participate in cyclization reactions with a wide range of electrophilic partners, leading to the formation of diverse ring systems.

For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives. Condensation with dicarbonyl compounds or their equivalents can yield pyridazine (B1198779) or other diazine systems. Furthermore, the hydrazinyl group can be used to construct fused heterocyclic systems by reacting with appropriately functionalized heterocyclic precursors. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the reacting partner. kit.edunih.gov This flexibility makes this compound a valuable building block in the exploration of new chemical entities with potential applications in various scientific fields. openmedicinalchemistryjournal.com

Spectroscopic Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the publicly available experimental data for the spectroscopic characterization of the chemical compound This compound . Despite its listing in chemical supplier catalogs, detailed analyses using key spectroscopic methods such as Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are not found in the reviewed literature.

For a complete scientific understanding, the elucidation of a compound's structure and electronic properties through spectroscopic methods is fundamental.

Vibrational spectroscopy (FT-IR and FT-Raman) would provide insights into the characteristic vibrational modes of its functional groups, such as the carboxylic acid O-H and C=O stretches, the N-H stretches of the hydrazine moiety, and the vibrations of the phenyl ring.

NMR spectroscopy (¹H and ¹³C) would be crucial for mapping the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

UV-Vis spectroscopy would determine the wavelengths of maximum absorbance, offering information about the electronic transitions within the conjugated π-system of the aromatic ring.

The absence of this information in published literature means that researchers working with this compound must perform this foundational characterization themselves. Until such data is published and made accessible, a detailed, data-driven article on the spectroscopic profile of this compound cannot be compiled.

Spectroscopic Characterization and Structural Elucidation of 2 4 Hydrazinylphenyl Acetic Acid and Its Derivatives

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular mass of a compound and deducing its structural features through the analysis of its fragmentation patterns. In the context of 2-(4-hydrazinylphenyl)acetic acid and its derivatives, mass spectrometry provides crucial information for confirming their identity and characterizing their structure.

The molecular formula for this compound is C₈H₁₀N₂O₂, which corresponds to a monoisotopic mass of 166.07423 Da. uni.lu The compound is also commercially available as a hydrochloride salt, this compound hydrochloride, with a molecular weight of 202.64 g/mol . bldpharm.comchemicalbook.com

Soft ionization techniques, such as electrospray ionization (ESI), allow for the observation of the protonated molecule, [M+H]⁺, or other adducts with minimal fragmentation. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are valuable for its identification in complex matrices. uni.lu

Interactive Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M+K]⁺ | 205.03739 |

| [M+NH₄]⁺ | 184.10805 |

| [M-H]⁻ | 165.06695 |

| [M+H-H₂O]⁺ | 149.07149 |

Data sourced from PubChem. uni.lu

Under harder ionization conditions, such as electron impact (EI), this compound is expected to undergo characteristic fragmentation, providing insight into its molecular structure. The fragmentation pattern is dictated by the relative stability of the resulting fragment ions and is influenced by the functional groups present: a carboxylic acid, a phenyl ring, and a hydrazinyl group. libretexts.orgacdlabs.com

The fragmentation of carboxylic acids typically involves the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.orgacdlabs.com For this compound, a prominent fragmentation pathway would be the cleavage of the bond next to the carboxyl group. Another common fragmentation for molecules with a phenylacetic acid moiety is the loss of the carboxyl group as CO₂, leading to a [M-CO₂]•⁺ fragment. researchgate.net

The presence of the hydrazinyl (-NHNH₂) and the aromatic ring also directs fragmentation. Alpha-cleavage is a dominant fragmentation pathway for amines, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, cleavage of the N-N bond in the hydrazinyl group is also a plausible fragmentation route. Studies on derivatives, such as phenylhydrazones formed from related hydrazinyl compounds, often show a clear molecular ion peak [M⁺], indicating a degree of stability in the core structure under mass spectrometric analysis. vicas.org

Based on these principles, a proposed fragmentation pattern for this compound can be outlined.

Interactive Table 2: Proposed Key Fragment Ions of this compound in Mass Spectrometry

| Proposed Fragment Ion | m/z (of fragment) | Neutral Loss | Mass of Neutral Loss |

|---|---|---|---|

| [M-OH]⁺ | 149.07 | •OH | 17 |

| [M-COOH]⁺ | 121.08 | •COOH | 45 |

| [M-NH₂]⁺ | 150.06 | •NH₂ | 16 |

| [C₇H₇N₂]⁺ | 119.06 | CH₂COOH | 59 |

| [C₈H₉O₂]⁺ | 137.06 | N₂H₃ | 31 |

The analysis of these characteristic fragments allows for the unambiguous identification of the this compound scaffold in synthesized derivatives and metabolic studies. hrpub.orgamazonaws.com

Theoretical and Computational Chemistry Studies of 2 4 Hydrazinylphenyl Acetic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost.

Molecular Structure Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-(4-Hydrazinylphenyl)acetic acid, which has several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers. This analysis is vital as the molecular conformation significantly influences its physical and chemical properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the molecule's chemical stability and reactivity. A smaller energy gap generally suggests a more reactive molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a picture of the localized bonds and lone pairs, and it can quantify the interactions between filled donor orbitals and empty acceptor orbitals. This analysis would be particularly insightful for this compound to understand the charge distribution, intramolecular hydrogen bonding, and the extent of electron delocalization between the phenyl ring, the hydrazine (B178648) group, and the acetic acid moiety.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP surface would highlight the reactive sites, such as the nitrogen atoms of the hydrazine group and the oxygen atoms of the carboxylic acid.

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui functions are a set of local reactivity descriptors derived from DFT that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom in this compound, one could quantitatively assess the reactivity of different parts of the molecule, providing a more detailed picture than MEP analysis alone.

Calculations of First Order Hyperpolarizability

The first-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Calculating the first-order hyperpolarizability of this compound would provide an indication of its potential as an NLO material. This calculation would involve determining the components of the hyperpolarizability tensor and the total hyperpolarizability value.

Molecular Docking Simulations for Ligand-Target Interactions in Derivative Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.

In studies involving derivatives of this compound, the hydrazinylphenyl acetic acid moiety often serves as a key scaffold or starting material for creating more complex molecules. For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target implicated in cancer. rsc.org Molecular docking simulations of these derivatives revealed key interactions within the VEGFR-2 active site. The simulations showed that the compounds could adopt a conformation that fits snugly into the ATP-binding pocket, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, which is essential for their inhibitory activity. rsc.org

Similarly, other heterocyclic derivatives, such as those incorporating pyrazole (B372694), pyridine, or pyran moieties, have been subjected to molecular docking studies to predict their anti-inflammatory potential by assessing their binding to enzymes like cyclooxygenase (COX-1/COX-2). mdpi.com These computational analyses help to rationalize the observed biological activities and guide the design of new derivatives with improved potency and selectivity. mdpi.comnih.gov The stability of the ligand-protein complex is often maintained by a combination of hydrogen bonds, van der Waals forces, and carbon-hydrogen bonds. nih.gov

Table 1: Examples of Molecular Docking Studies on Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Pyrazole-based Scaffolds | VEGFR-2 | Compounds fit into the ATP-binding pocket, showing interactions crucial for inhibitory activity. rsc.org |

| Pyrazole & Pyridine Hybrids | COX-1/COX-2 | Predicted binding modes helped to explain anti-inflammatory activity. mdpi.com |

| Thiazole Analogues | Bacterial Proteins | Docking studies supported observed antibacterial activities. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.

For derivatives of the this compound scaffold, QSAR studies have been employed to correlate physicochemical properties with biological activities like antibacterial or antimalarial effects. nih.govnih.gov In a study on novel 2-arylidenehydrazinyl-4-arylthiazole analogues, QSAR analysis revealed a good correlation between antibacterial activity and parameters like the partition coefficient (log P) and the polar surface area (PSA). nih.gov Such models help in understanding that a balance of lipophilicity and polarity is often necessary for effective antimicrobial action.

The development of a QSAR model typically involves calculating a wide range of molecular descriptors, including constitutional, topological, and quantum-chemical parameters. nih.gov Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are then used to build the predictive model. nih.gov These studies underscore the importance of specific structural features and physicochemical properties in determining the biological efficacy of this class of compounds, providing a rational basis for the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. uwo.ca For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational stability, flexibility, and interactions with its environment, such as a solvent or a protein binding site. nih.govbonvinlab.org

When a ligand is docked into a protein, MD simulations can be used to assess the stability of the resulting complex. By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions, providing a more dynamic and realistic picture than static docking poses alone. uwo.ca These simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor recognition. biorxiv.org

Prediction of Key Computational Chemistry Parameters

Several computational parameters are routinely calculated to predict the druglikeness and pharmacokinetic properties of a molecule. These descriptors are fundamental in modern medicinal chemistry for filtering large compound libraries and prioritizing candidates for synthesis and testing.

For this compound, these parameters provide a snapshot of its likely physicochemical properties.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. openeducationalberta.canih.gov It is a good predictor of drug absorption and brain penetration. researchgate.net Molecules with a TPSA of less than 140 Ų are generally predicted to have good intestinal absorption. researchgate.net The calculated TPSA for this compound suggests it would be well-absorbed.

LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It influences solubility, absorption, and distribution. A predicted value (XlogP) for this compound is -1.4, indicating that the molecule is hydrophilic. uni.lu

Hydrogen Bond Descriptors: These include the number of hydrogen bond donors and acceptors in a molecule. nih.govchemrxiv.org These features are critical for molecular recognition and binding to biological targets. psu.edu The hydrazinyl (-NHNH2) and carboxylic acid (-COOH) groups are both capable of donating and accepting hydrogen bonds.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. High flexibility can sometimes be detrimental to bioavailability. This compound has a low number of rotatable bonds, suggesting a relatively rigid core structure. aablocks.com

Table 2: Predicted Computational Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | Basic atomic composition. uni.lu |

| Molecular Weight | 166.18 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 78.57 Ų | Predicts good oral bioavailability. |

| XlogP | -1.4 | Indicates hydrophilic character. uni.lu |

| Hydrogen Bond Donors | 3 | Potential to form hydrogen bonds with target receptors. aablocks.com |

| Hydrogen Bond Acceptors | 3 | Potential to form hydrogen bonds with target receptors. aablocks.com |

Note: The values for hydrogen bond donors/acceptors and rotatable bonds can vary slightly depending on the specific salt form and the prediction software used. The values presented are for the neutral parent compound.

Reactivity and Mechanistic Investigations of 2 4 Hydrazinylphenyl Acetic Acid

Oxidation Pathways of the Hydrazinyl Moiety

The hydrazinyl group of 2-(4-Hydrazinylphenyl)acetic acid is susceptible to oxidation, a common reaction for arylhydrazines. The oxidation process can proceed through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions.

One significant oxidation pathway involves the formation of an aryl radical. In the presence of a mild oxidizing agent such as catalytic iodine in the air, arylhydrazines can be converted to aryl radicals. This transformation is thought to proceed through a series of single-electron transfer steps. While specific studies on this compound are not extensively documented, the general mechanism for arylhydrazine oxidation provides a strong predictive model for its behavior.

Another potential oxidation pathway involves the use of stronger oxidizing agents, which can lead to the formation of diazonium salts or even the complete cleavage of the nitrogen-nitrogen bond. The presence of the electron-donating acetic acid group on the phenyl ring may influence the ease of oxidation and the stability of the resulting intermediates.

| Oxidizing Agent | Proposed Intermediate | Major Product Type |

| Catalytic I2 / Air | Aryl radical | Arylated compounds |

| Strong Oxidants (e.g., KMnO4) | Aryldiazene | Azo compounds or further oxidation products |

| Lead(IV) acetate | Acylhydrazone (if acylated) | N-acetyl-N'-arylhydrazine derivatives |

Reduction Reactions and Resulting Derivatives

The reduction of this compound can target either the hydrazinyl moiety or the carboxylic acid group, depending on the reducing agent employed.

Reduction of the hydrazinyl group can lead to the corresponding aniline (B41778) derivative, 2-(4-aminophenyl)acetic acid. This transformation typically involves the cleavage of the N-N bond and can be achieved through catalytic hydrogenation or with reducing agents like sodium dithionite.

Conversely, the carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-hydrazinylphenyl)ethanol. This reduction requires a strong reducing agent such as lithium aluminum hydride (LiAlH4). The general mechanism for the reduction of carboxylic acids by LiAlH4 involves the formation of an aluminum-alkoxide complex, which is subsequently hydrolyzed to the alcohol. It is important to note that NaBH4 is generally not strong enough to reduce carboxylic acids.

| Reducing Agent | Functional Group Targeted | Primary Product |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Hydrazinyl group | 2-(4-aminophenyl)acetic acid |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic acid group | 2-(4-hydrazinylphenyl)ethanol |

| Diisobutylaluminum hydride (DIBAL-H) | Carboxylic acid group (partial reduction) | 2-(4-hydrazinylphenyl)acetaldehyde |

Nucleophilic and Electrophilic Substitution Reactions on the Phenyl Ring and Carboxylic Acid Group

The aromatic ring and the carboxylic acid group of this compound are both sites for substitution reactions, governed by the electronic nature of the substituents.

Electrophilic Aromatic Substitution: The hydrazinyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the phenyl ring, increasing its electron density and making it more susceptible to attack by electrophiles. The acetic acid moiety is a weakly deactivating group. Given the strong activating effect of the hydrazinyl group, electrophilic substitution is expected to occur predominantly at the positions ortho to the hydrazinyl group (positions 2 and 6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the reactive hydrazinyl group.

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution. This typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. For instance, treatment with thionyl chloride (SOCl2) would convert the carboxylic acid to the corresponding acid chloride. This acid chloride can then react with various nucleophiles (e.g., alcohols, amines) to form esters or amides, respectively.

A well-known reaction involving arylhydrazines is the Fischer indole (B1671886) synthesis , where an arylhydrazine reacts with an aldehyde or ketone under acidic conditions to form an indole. This compound could serve as the arylhydrazine component in this reaction, leading to the formation of indole-5-acetic acid derivatives, which are structurally related to the plant hormone auxin. Another relevant reaction is the Japp-Klingemann reaction , which involves the reaction of an aryl diazonium salt (which can be formed from an arylhydrazine) with a β-keto acid or ester to form a hydrazone, a precursor to various heterocyclic compounds.

| Reaction Type | Reagents | Expected Product Position/Type |

| Electrophilic Nitration | HNO3, H2SO4 | Substitution at positions ortho to the hydrazinyl group |

| Electrophilic Bromination | Br2, FeBr3 | Substitution at positions ortho to the hydrazinyl group |

| Fischer Indole Synthesis | Aldehyde/Ketone, Acid catalyst | Indole-5-acetic acid derivative |

| Nucleophilic Acyl Substitution (via acid chloride) | 1. SOCl2 2. R-OH | Ester of this compound |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is also influenced by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: The proximity of the hydrazinyl and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding. For instance, a hydrogen atom from the -NH2 part of the hydrazinyl group could form a hydrogen bond with the carbonyl oxygen of the carboxylic acid group. Such an interaction could influence the conformation of the molecule and the acidity of the involved protons.

Intermolecular Interactions: In the solid state and in solution, this compound molecules can engage in extensive intermolecular hydrogen bonding. The carboxylic acid group can form strong hydrogen-bonded dimers with other carboxylic acid molecules. The hydrazinyl group, with its multiple N-H bonds, can also act as both a hydrogen bond donor and acceptor. These intermolecular interactions are expected to have a significant impact on the physical properties of the compound, such as its melting point and solubility, and can also affect its reactivity by influencing the accessibility of the reactive sites. The formation of a zwitterionic structure in certain pH ranges, with a protonated hydrazinium (B103819) ion and a deprotonated carboxylate, would further enhance intermolecular electrostatic interactions.

Applications and Interdisciplinary Research Leveraging 2 4 Hydrazinylphenyl Acetic Acid

Precursor in Medicinal Chemistry Research and Drug Design

In the realm of medicinal chemistry, 2-(4-hydrazinylphenyl)acetic acid serves as a crucial starting material for the synthesis of novel compounds aimed at treating a wide range of diseases. Its derivatives are frequently subjected to biological screening to identify new therapeutic agents.

The hydrazinyl group of this compound is highly reactive and allows for the straightforward synthesis of hydrazones and other derivatives. wikipedia.org These derivatives are then tested for various biological activities. For instance, novel hydrazide-hydrazone compounds have been synthesized and shown to exhibit inhibitory activity against enzymes like human carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in conditions such as Alzheimer's disease. nih.gov

Researchers have also synthesized benzimidazole (B57391) derivatives from hydrazinyl compounds, which have demonstrated significant antibacterial properties. ajrcps.com In these studies, the synthesized compounds were tested against various bacterial strains, with some showing potent activity, particularly those with specific substitutions on the benzimidazole ring. ajrcps.com The general inhibitory activity of these compounds was found to be more effective against gram-positive bacteria compared to gram-negative bacteria. ajrcps.com

Furthermore, the core structure of this compound has been utilized to create novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives. nih.gov Many of these compounds have displayed moderate to excellent cytotoxicity against a panel of human cancer cell lines, including H-460, HT-29, HepG2, and SGC-7901, with IC₅₀ values in the micromolar to nanomolar range. nih.gov Similarly, phenylhydrazones derived from related heterocyclic structures have been synthesized and evaluated for their antimicrobial and antioxidant activities. vicas.org

Below is a table summarizing the biological activities of various derivatives synthesized using a hydrazinylphenyl precursor.

| Compound Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Hydrazide-hydrazones | Enzyme Inhibition (hCA I, hCA II, AChE, BChE) | Showed potent inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov | nih.gov |

| Benzimidazole derivatives | Antibacterial | Derivatives with 2-nitro aniline (B41778) and 3-nitro aniline substitutions showed significant biological activity. ajrcps.com | ajrcps.com |

| Quinazoline derivatives | Antitumor (Cytotoxicity) | Displayed IC₅₀ values from 0.015 to 4.09 μM against various cancer cell lines. nih.gov | nih.gov |

| Phenylhydrazones | Antimicrobial & Antioxidant | Showed significant activity against selected bacteria, with chloro-substituted derivatives being highly active. vicas.org | vicas.org |

| Pyrazole-based scaffolds | VEGFR-2 Inhibition | Compound 3i, with a 2,4-fluorophenyl moiety, showed potent VEGFR-2 inhibition (IC₅₀ = 9 nM). rsc.org | rsc.org |

The synthesis of a variety of derivatives from this compound allows for the systematic investigation of structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can determine which functional groups are essential for biological activity and which can be altered to improve potency and selectivity.

For example, in the study of pyrazole-based VEGFR-2 inhibitors, it was found that the presence of a 2,4-fluorophenyl moiety significantly enhanced the inhibitory activity. rsc.org This suggests that the lipophilic character imparted by this group may facilitate better binding to the ATP-binding site of the enzyme. rsc.org In another study on bispyrazole and bispyrazolone (B140274) derivatives, comparing compounds with meta- and para-phenylene systems revealed that the position of substitution can impact the antimicrobial activity, although not always to a great extent. arabjchem.org

The development of atom-based 3D-QSAR (Quantitative Structure-Activity Relationship) models helps in understanding the structural requirements for potent biological activity. mdpi.com These models can map out regions where certain properties, such as hydrogen bonding or hydrophobicity, are favorable for activity, guiding the design of more effective molecules. mdpi.com

The versatility of the this compound scaffold is also exploited in the design of targeted ligands for specific biological macromolecules. The goal is to create molecules that bind with high affinity and selectivity to a particular receptor or enzyme, thereby modulating its function in a desired way.

For instance, novel pyrazole-s-triazine derivatives have been synthesized with the aim of targeting the EGFR/PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. researchgate.netnih.govmdpi.com Certain synthesized compounds demonstrated potent inhibitory activity against EGFR and downstream signaling proteins, highlighting their potential as targeted cancer therapeutics. researchgate.netnih.gov The design strategy often involves incorporating moieties known to interact with specific amino acid residues in the target protein's binding site. frontiersin.org Molecular docking and dynamics simulations are frequently employed to predict and analyze the binding modes of these designed ligands, ensuring that the structural modifications lead to favorable interactions. mdpi.comnih.gov

Role in Organic Synthesis and Functional Material Development

Beyond its applications in medicinal chemistry, this compound is a valuable building block in broader organic synthesis and the development of new functional materials.

In organic synthesis, compounds like this compound are referred to as building blocks because they provide a structural foundation upon which more complex molecules can be assembled. scbt.commdpi.com The presence of multiple reactive sites—the carboxylic acid and the hydrazinyl group—allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. ambeed.combldpharm.com

For example, the carboxylic acid can be converted to esters, amides, or other functional groups, while the hydrazinyl moiety can react with carbonyl compounds to form hydrazones or be used in cyclization reactions to create heterocyclic systems like pyrazoles. wikipedia.orgnih.gov This versatility makes it a key intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications.

The reaction between a hydrazine (B178648) and an aldehyde or ketone to form a hydrazone is a cornerstone of bioconjugation chemistry. wikipedia.org This reaction is used to link biomolecules, such as proteins or antibodies, to other molecules like drugs or fluorescent probes. wikipedia.org The resulting hydrazone bond is typically stable at neutral pH, as found in the bloodstream, but can be cleaved under mildly acidic conditions, which can be advantageous for drug delivery applications. rsc.org

This compound is an ideal substrate for such applications due to its hydrazine functionality. It can be reacted with a carbonyl-containing molecule to form a stable conjugate. While the intrinsic rate of hydrazone formation can be slow, methods have been developed to catalyze the reaction, making it more suitable for biological applications. rsc.orgnih.gov The development of scaffolds that undergo rapid and reversible hydrazone bioconjugation in cellular environments without the need for toxic catalysts is an active area of research. rsc.org

Incorporation into Polymeric Systems and Advanced Materials (e.g., triazine derivatives)

The functional groups of this compound, namely the hydrazinyl and carboxylic acid moieties, make it a versatile building block for the synthesis of novel polymers and advanced materials. Its incorporation into polymeric backbones can impart specific chemical reactivity, thermal stability, and potential for post-polymerization modification. A significant area of application is in the creation of nitrogen-rich polymers, particularly those containing triazine rings, which are known for their thermal stability and diverse functionalities.

The general strategy for integrating this compound into a triazine-based polymer involves a two-step process. First, the this compound would react with a triazine precursor, most commonly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactive chlorine atoms on the cyanuric chloride can be substituted by the nucleophilic hydrazinyl group of this compound. This reaction can be controlled to achieve mono-, di-, or tri-substitution on the triazine ring, leading to monomers with varying numbers of reactive sites for subsequent polymerization.

The polymerization of cyanuric chloride with amine-containing compounds is a well-established method for introducing a triazine ring into a polymer backbone. vjst.vn The substitution of the chlorine atoms is a stepwise process that can often be controlled by temperature, allowing for a degree of control over the final polymer structure. vjst.vn This approach creates polymers with hydrogen bonding capabilities between the proton-accepting nitrogen atoms in the triazine ring and proton-donating NH groups, which can enhance the mechanical properties of the material. vjst.vn

A prominent application of such monomers is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with a highly ordered structure, making them suitable for applications in gas storage, catalysis, and sensing. A closely related derivative, 2,4,6-tris(4-hydrazinylphenyl)-1,3,5-triazine (B12508009), which can be conceptualized as a product of the reaction between three equivalents of a 4-hydrazinylphenyl precursor and one equivalent of a triazine core, serves as an excellent example of a triangular bridging ligand for COF synthesis. ossila.com

This triazine-based hydrazine ligand can undergo condensation reactions with aldehyde-containing monomers to form highly cross-linked COFs with stable hydrazone linkages. ossila.com For instance, the reaction of 2,4,6-tris(4-hydrazinylphenyl)-1,3,5-triazine with 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (B1458947) results in a COF with significant porosity. ossila.com The properties of such a COF are detailed in the table below.

| Property | Value | Significance |

|---|---|---|

| Pore Volume | 0.434 cm³/g ossila.com | Indicates a high internal volume for guest molecule storage. |

| Surface Area | 458 m²/g ossila.com | A large surface area is beneficial for applications in adsorption and catalysis. |

| Linkage Type | Hydrazone ossila.com | Provides a stable, coplanar structure to the framework. |

| Application Example | High absorption of methyl orange ossila.com | Demonstrates potential for use in environmental remediation. |

The resulting COFs from triazine-hydrazine-based monomers can also be exfoliated into two-dimensional polymer sheets due to relatively weak interlayer interactions. ossila.com The hydrazone linkers and the nitrogen-rich triazine cores can create specific binding sites, for example, for hydrogen bonding with dye molecules like methyl orange, leading to high absorption capabilities. ossila.com

Beyond COFs, linear polymers can also be synthesized. For example, s-triazine derivatives containing two hydrazino groups can be reacted with dialdehydes, such as terephthaldehyde, to form polymers. mdpi.com The reaction, typically carried out under reflux in ethanol (B145695) with an acid catalyst, yields polymeric materials. mdpi.com The formation of these polymers can be confirmed by spectroscopic methods like FT-IR, which shows the appearance of characteristic C=N stretching vibrations from the newly formed hydrazone linkages and the disappearance of the aldehyde C-H stretching. mdpi.com

| Polymer | N-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Triazine Ring Stretching (cm⁻¹) |

|---|---|---|---|

| Polymer 5a | 3433-3195 mdpi.com | 1601 mdpi.com | 1568, 1455, 1409 mdpi.com |

| Polymer 5b | 3440-3200 mdpi.com | 1600 mdpi.com | 1570, 1450, 1410 mdpi.com |

| Polymer 5c | 3430-3190 mdpi.com | 1605 mdpi.com | 1565, 1460, 1405 mdpi.com |

The incorporation of the this compound moiety into such polymeric structures, particularly through the formation of triazine derivatives, opens avenues for creating advanced materials with tailored properties for a range of applications, from porous materials for separation and storage to functional polymers with specific reactive sites.

Research Directions and Future Perspectives for 2 4 Hydrazinylphenyl Acetic Acid

Development of Novel and Green Synthetic Routes

The synthesis of 2-(4-hydrazinylphenyl)acetic acid and its analogs traditionally relies on multi-step processes, often involving the reduction of corresponding diazonium salts or nitroaromatic precursors. While effective, these methods can involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, safety, and environmental compatibility.

Future research should focus on:

Catalytic Hydrogenation: Investigating novel catalytic systems for the reduction of nitro or diazo intermediates. This includes exploring heterogeneous catalysts based on earth-abundant metals to replace stoichiometric reductants, thereby simplifying purification and minimizing waste.

One-Pot Syntheses: Designing one-pot or tandem reaction sequences that combine multiple transformations without isolating intermediates. For instance, a process starting from a readily available precursor like 4-aminophenylacetic acid could be envisioned, proceeding through diazotization and in-situ reduction under mild, aqueous conditions.

Alternative Energy Sources: The use of microwave irradiation or ultrasonic energy could significantly accelerate reaction times and improve yields, particularly in steps like the reduction of nitro groups or the hydrolysis of ester precursors.

Biocatalytic Methods: Exploring enzymatic routes, such as those employing nitroreductases, could offer highly selective and environmentally benign pathways to the target hydrazine (B178648) compound from its corresponding nitroaromatic precursor under mild physiological conditions.

Advanced Derivatization Techniques for Enhanced Molecular Diversity

The dual functionality of this compound offers two distinct handles for chemical modification, allowing for the creation of large and diverse libraries of new compounds. Advanced derivatization techniques can be systematically applied to either the hydrazine or the carboxylic acid group.

Derivatization of the Hydrazine Moiety: The nucleophilic hydrazine group is highly reactive towards electrophiles, particularly carbonyl compounds.

Hydrazone and Schiff Base Formation: Condensation with a wide array of aldehydes and ketones is a straightforward method to generate diverse hydrazone derivatives. nih.govresearchgate.net This reaction is fundamental in creating molecules with potential biological activities, including antitumor and antimicrobial agents. nih.govmdpi.com

Heterocycle Synthesis: The hydrazine group is a key building block for nitrogen-containing heterocycles. Reaction with 1,3-dicarbonyl compounds or their equivalents can yield pyrazoles, while cyclocondensation with other appropriate reagents can lead to the formation of pyridazinones or triazoles. niscpr.res.in

Derivatization of the Carboxylic Acid Moiety: The carboxylic acid group can be converted into a variety of functional groups, altering the molecule's polarity, solubility, and biological profile.

Esterification and Amidation: Conversion to esters and amides is a common strategy to modify the parent scaffold. niscpr.res.in Using modern coupling reagents, a vast number of alcohols, phenols, and amines can be incorporated, including those with specific functionalities or chiral centers. nih.gov Reagents like 4-bromo-N-methylbenzylamine have been developed for derivatizing carboxylic acids to improve detection in analytical methods like HPLC-MS. nih.gov

Acylhydrazide Formation: The carboxylic acid can be activated and reacted with hydrazine hydrate (B1144303) to form an acylhydrazide, which itself is a versatile intermediate for further reactions, such as the synthesis of oxadiazoles (B1248032) or pyrazoles.

These derivatization strategies allow for fine-tuning of the molecule's properties, enabling its adaptation for various applications in medicinal chemistry and materials science.

Deeper Computational Modeling and Predictive Studies for Structure-Property Relationships

Computational chemistry provides powerful tools to predict the properties of this compound and its derivatives, guiding synthetic efforts and accelerating the discovery of functional molecules. Future research will increasingly rely on these in silico methods.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and reactivity. These calculations can predict key parameters such as bond lengths, torsion angles, and frontier molecular orbital energies (HOMO/LUMO), which are crucial for understanding its chemical behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For a library of derivatives, QSAR studies can establish a mathematical correlation between structural features (descriptors) and a specific property, such as biological activity. This allows for the prediction of the activity of yet-to-be-synthesized compounds.

Molecular Docking: If the molecule or its derivatives are being designed as inhibitors for a biological target (e.g., an enzyme), molecular docking simulations can predict the binding mode and affinity. This provides insight into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for activity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the design process.

Publicly available data provides a starting point for these studies, offering predicted properties that can be refined with more advanced models. uni.lu

| Predicted Property | Value/Type | Adduct | Predicted CCS (Ų) |

|---|---|---|---|

| Molecular Formula | C8H10N2O2 | [M+H]+ | 133.3 |

| Monoisotopic Mass | 166.07423 Da | [M+Na]+ | 139.8 |

| XlogP (predicted) | -1.4 | [M-H]- | 135.4 |

| InChIKey | OLNQXLSMGCYOIM-UHFFFAOYSA-N | [M+K]+ | 137.7 |

Table 1: Predicted physicochemical properties and collision cross-section (CCS) values for this compound. uni.lu Data from computational predictions helps guide further experimental work.

Expanding Applications in Specialized Organic Synthesis Methodologies

Beyond its direct use, this compound is a valuable building block for more complex molecular architectures through well-established and specialized organic reactions. Its bifunctional nature makes it particularly suitable for the synthesis of heterocyclic systems.

Fischer Indole (B1671886) Synthesis: Phenylhydrazines are the quintessential starting materials for the Fischer indole synthesis. The reaction of this compound with a suitable ketone or aldehyde under acidic catalysis would lead to the formation of indole-acetic acid derivatives, a core structure in many biologically active compounds. The acetic acid side chain provides a handle for further modification or for mimicking the structure of the natural auxin, indole-3-acetic acid.

Japp-Klingemann Reaction: This reaction provides a pathway to synthesize indoles and other heterocycles from β-keto acids or esters and diazonium salts. A related pathway could utilize the hydrazine functional group to react with β-dicarbonyl compounds to form substituted pyrazoles.

Synthesis of Fused Heterocycles: The presence of both the hydrazine and the phenylacetic acid moieties on the same scaffold allows for intramolecular cyclization strategies to build fused heterocyclic systems, such as pyrazolo-quinolines or other complex ring structures that are of interest in medicinal chemistry. nih.gov

Multicomponent Reactions (MCRs): The reactive nature of the hydrazine and carboxylic acid groups makes the molecule an ideal candidate for use in MCRs. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a highly efficient route to molecular diversity.

Design of Next-Generation Molecules Based on the Core Scaffold for Targeted Chemical Functionality

The this compound core is an attractive scaffold for the design of next-generation molecules with precisely targeted functions. By systematically modifying the core, researchers can optimize its properties for applications ranging from pharmaceuticals to functional materials.

Scaffold for Medicinal Chemistry: The phenylacetic acid motif is present in numerous drugs, while the hydrazine group is a precursor to many biologically active heterocycles. researchgate.net Research has shown that derivatives of related hydrazinyl structures can possess potent antitumor or hypolipidemic activities. nih.govnih.gov A focused research program could involve:

Ring Substitution: Introducing various substituents (e.g., halogens, trifluoromethyl, methoxy (B1213986) groups) onto the phenyl ring to modulate electronic properties and metabolic stability. mdpi.com

Hydrazine Modification: Converting the hydrazine into different hydrazones or heterocycles (e.g., pyrazoles, triazoles) to explore different interactions with biological targets. niscpr.res.in

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with bioisosteres like tetrazoles or sulfonamides to improve pharmacokinetic properties.

Linkers in Functional Materials: The bifunctional nature of the molecule allows it to act as a linker or monomer in the synthesis of polymers or metal-organic frameworks (MOFs). The carboxylic acid can coordinate to metal centers, while the hydrazine offers a site for post-synthetic modification or hydrogen bonding interactions within the material.

Pro-drugs and Bioconjugates: The carboxylic acid provides a convenient point for conjugation to other molecules. It can be linked to a promoiety to create a pro-drug that releases the active compound under specific physiological conditions, or it can be attached to a biomolecule for targeted delivery.

By combining rational design, guided by computational modeling, with advanced synthetic methodologies, the this compound scaffold holds significant promise for the development of novel chemical entities with enhanced and targeted functionality.

Q & A

Basic Research Question

- HPLC-UV : Used for purity assessment (>98% purity) with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA). Retention time comparison against standards ensures specificity .

- NMR Spectroscopy : ¹H NMR confirms the hydrazinyl proton signal (δ 2.5–3.5 ppm, broad) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR identifies the carboxylic acid carbonyl (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

What strategies exist for resolving contradictions in reaction yields when using this compound as a precursor in heterocyclic synthesis?

Advanced Research Question

Yield discrepancies often arise from competing side reactions (e.g., oxidation of hydrazine to azides or dimerization). Mitigation strategies include:

- Protecting Groups : Temporarily protecting the hydrazine moiety (e.g., tert-butoxycarbonyl, Boc) to prevent undesired reactivity during coupling reactions .

- In Situ Monitoring : Using TLC or inline IR spectroscopy to track reaction progress and optimize stoichiometry .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives (e.g., molecular sieves) absorb byproducts like water .

What safety precautions are critical when handling hydrazine derivatives like this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures to avoid inhalation .

- Emergency Protocols : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes with saline .

- Waste Disposal : Neutralize residual hydrazine derivatives with dilute HCl before disposal in designated hazardous waste containers .

How does the hydrazine group influence the compound’s reactivity in metal coordination or catalysis?

Advanced Research Question

The hydrazine group acts as a bidentate ligand, facilitating coordination with transition metals (e.g., Cu²⁺, Fe³⁺). This property is exploited in catalysis, such as oxidation reactions or C–N bond formation. Evidence from hydrazine-based metal complexes suggests that the nitrogen lone pairs participate in electron transfer, enhancing catalytic efficiency. Stability studies (e.g., cyclic voltammetry) are recommended to assess redox activity .

What computational methods are suitable for predicting the physicochemical properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts molecular geometry, electrostatic potential surfaces, and reaction pathways. Software like Gaussian or ORCA can model hydrazine’s electron-donating effects .

- Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., water, DMSO) by analyzing hydrogen-bonding interactions between the hydrazine group and solvent molecules .

- QSAR Models : Estimate logP (lipophilicity) and pKa values using fragment-based approaches (e.g., ACD/Labs or MarvinSuite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.